molecular formula C24H16N4O3 B5004738 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide

Cat. No.: B5004738
M. Wt: 408.4 g/mol
InChI Key: SXPZLDUDVHGLLJ-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide group and a quinoxaline moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the phthalimide and quinoxaline intermediates. The phthalimide group can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions. The quinoxaline moiety is often prepared via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step typically involves the coupling of the phthalimide and quinoxaline intermediates through an acylation reaction, forming the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides of the compound, while reduction could result in the formation of reduced derivatives with modified functional groups.

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The quinoxaline moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with similar phthalimide structures, such as N-Phthalylglycine, share some chemical properties and reactivity.

    Quinoxaline derivatives:

Uniqueness

What sets 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide apart is the combination of the phthalimide and quinoxaline groups within a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O3/c29-22(14-28-23(30)17-8-1-2-9-18(17)24(28)31)26-16-7-5-6-15(12-16)21-13-25-19-10-3-4-11-20(19)27-21/h1-13H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPZLDUDVHGLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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